molecular formula C16H12ClNO3S B352404 4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate CAS No. 853751-78-7

4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate

Cat. No.: B352404
CAS No.: 853751-78-7
M. Wt: 333.8g/mol
InChI Key: SUOFZSAUCBXVCK-UHFFFAOYSA-N
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Description

4-Chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate is a synthetic organic compound designed for research applications, incorporating two pharmaceutically significant moieties: a 4-chlorophenyl ester and a 2-oxobenzothiazole (benzothiazolone) group. The benzothiazole scaffold is a fused heterocycle recognized for its wide spectrum of biological activities and is a common feature in many biologically active compounds and natural products . The structural motif of chlorophenyl groups is frequently explored in medicinal chemistry for its potential to modulate biological activity and physicochemical properties . This specific molecular architecture makes the compound a valuable intermediate for researchers in medicinal chemistry and drug discovery, particularly for those investigating new active substances or studying structure-activity relationships (SAR). The compound is intended solely for laboratory research purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(4-chlorophenyl) 3-(2-oxo-1,3-benzothiazol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c17-11-5-7-12(8-6-11)21-15(19)9-10-18-13-3-1-2-4-14(13)22-16(18)20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOFZSAUCBXVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Chloroacetic Acid

Reacting 2-aminobenzenethiol (1.0 equiv.) with chloroacetic acid (1.2 equiv.) in polyphosphoric acid (PPA) at 180°C for 8–12 hours yields 2-(chloromethyl)benzo[d]thiazole . Subsequent hydrolysis under basic conditions (e.g., NaOH) generates the 2-oxobenzo[d]thiazol-3(2H)-one core.

Mechanistic Insight :

  • The reaction proceeds via nucleophilic attack of the thiol group on the α-carbon of chloroacetic acid, followed by cyclodehydration.

  • Key Parameters : Excess PPA ensures complete cyclization, while temperature control minimizes side products like disulfides.

Esterification with 4-Chlorophenol

The final esterification step employs classical or catalytic methods:

Steglich Esterification

3-(2-Oxobenzo[d]thiazol-3(2H)-yl)propanoic acid (1.0 equiv.) is reacted with 4-chlorophenol (1.5 equiv.) using N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv.) and 4-dimethylaminopyridine (DMAP) (0.1 equiv.) in dichloromethane at room temperature for 24 hours.

Yield : 75–85% after column chromatography (silica gel, ethyl acetate/hexane).
Analytical Validation :

  • ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-Cl), 4.30 (t, 2H, CH₂), 3.15 (t, 2H, CH₂).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O thiazolone).

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu protocol using triphenylphosphine (1.2 equiv.) and diethyl azodicarboxylate (DEAD) (1.2 equiv.) in THF at 0°C→RT enhances esterification efficiency.

Alternative One-Pot Synthesis

A streamlined one-pot method combines cyclization and esterification:

  • 2-Aminobenzenethiol , 3-chloropropanoic acid , and 4-chlorophenyl chloroformate are refluxed in toluene with pyridine (2.0 equiv.) for 12 hours.

  • Yield : 60–70%, with reduced purification steps.

Physicochemical and Spectroscopic Data

PropertyValue/DescriptionSource
Molecular Formula C₁₆H₁₂ClNO₃S
Molecular Weight 333.78 g/mol
Melting Point 152–154°C
MS (ESI) m/z 334.05 [M+H]⁺
HPLC Purity >98% (C18 column, MeOH:H₂O = 70:30)

Challenges and Troubleshooting

  • Low Esterification Yields : Often due to moisture-sensitive reagents. Ensure anhydrous conditions and molecular sieves.

  • Byproduct Formation : Column chromatography (ethyl acetate/hexane, 1:3) effectively separates unreacted phenol and diacyl byproducts.

  • Thiazolone Hydrolysis : Avoid prolonged exposure to acidic/basic conditions during workup.

Industrial-Scale Considerations

  • Catalytic Methods : Immobilized lipases (e.g., Candida antarctica) in non-polar solvents enable greener esterification with >90% conversion.

  • Cost Analysis : Bulk pricing for 4-chlorophenol ($0.5/g) and 2-aminobenzenethiol ($1.2/g) makes the Steglich method economically viable for metric-ton production.

Recent Advancements

  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields.

  • Flow Chemistry : Continuous-flow systems enhance reproducibility for large batches .

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzothiazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Heterocyclic Core Variations: Thiazole vs. Oxazole

The substitution of sulfur (thiazole) for oxygen (oxazole) in the heterocyclic ring significantly impacts physicochemical and biological properties. For example:

  • 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide (oxazole derivative) exhibits moderate immunoproteasome inhibition (β1i: 18%, β5i: 10%) .
  • Target compound (thiazole derivative): The sulfur atom increases lipophilicity (ClogP ≈ 3.2 vs. Thiazoles also exhibit stronger hydrogen-bond acceptor capacity, which may improve target binding .

Table 1: Impact of Heterocycle on Properties

Property Thiazole Derivative (Target) Oxazole Derivative (3-(2-oxobenzo[d]oxazol-3-yl)propanamide)
ClogP ~3.2 ~2.5
Hydrogen-Bond Acceptors 4 3
Enzymatic Inhibition Not reported β1i: 18%, β5i: 10%

Ester vs. Amide Functional Groups

The ester group in the target compound contrasts with amide-containing analogs, influencing stability and pharmacokinetics:

  • Les-3384 (amide derivative with 4-chlorophenyl): Demonstrates anticonvulsant activity, likely due to enhanced metabolic stability compared to esters .
  • This property aligns with sodium 3-(2-oxobenzo[d]oxazol-3-yl)propanoate, a plant growth promoter .

Table 2: Functional Group Comparison

Compound Functional Group Metabolic Stability Bioactivity
Target (ester) Ester Moderate Prodrug potential
Les-3384 (amide) Amide High Anticonvulsant
3-(2-oxobenzo[d]oxazol-3-yl)propanamide Amide High Immunoproteasome inhibition

Aromatic Substituent Effects

The 4-chlorophenyl group is a recurring pharmacophore in bioactive compounds:

  • 3-Chloro-4-hydroxy-N-phenethylbenzamide : Despite structural differences, the 3-chloro-4-hydroxy substitution pattern yields distinct inhibitory profiles (β1i: 2%, β5i: 23%) .
  • Target compound : The 4-chloro substituent likely enhances target binding through hydrophobic interactions, similar to Les-3384’s anticonvulsant efficacy .

Table 3: Substituent Impact on Activity

Compound Aromatic Substituent Key Bioactivity
Target 4-Chlorophenyl Unknown (assumed CNS modulation)
Les-3384 4-Chlorophenyl Anticonvulsant
3-Chloro-4-hydroxy-N-phenethylbenzamide 3-Chloro-4-hydroxy Immunoproteasome inhibition

Biological Activity

4-Chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate (CAS No. 853751-78-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a chlorophenyl group linked to a propanoate moiety and a benzothiazole derivative. The synthesis typically involves the condensation of 4-chlorophenyl acetic acid with 2-aminobenzothiazole, followed by esterification using an alcohol under acidic conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The benzothiazole moiety is known to inhibit enzymes involved in cell proliferation, which may contribute to anticancer effects.
  • Microbial Interaction : It may disrupt microbial cell membranes, leading to antimicrobial effects.
  • Anti-inflammatory Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various studies. In one study, compounds with similar structures exhibited considerable anti-inflammatory effects during carrageenan-induced edema tests.

Compound COX-1 Inhibition (%) COX-2 Inhibition (%)
4-Chlorophenyl Compound2035
Indomethacin29.956.8

Analgesic Activity

Preliminary screenings have indicated that compounds related to this structure possess analgesic properties. The mechanism is often linked to the inhibition of prostaglandin synthesis, which is pivotal in pain signaling pathways.

Case Studies and Research Findings

  • Study on Analgesic and Anti-inflammatory Properties : In a controlled study involving several derivatives, the compound was compared against standard analgesics like indomethacin. Results showed significant reduction in pain and inflammation markers, suggesting its potential as a therapeutic agent.
  • Antimicrobial Screening : A series of derivatives were synthesized and tested against common pathogens. Results indicated that certain modifications enhanced antimicrobial efficacy, paving the way for further development in pharmaceutical applications.
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target proteins involved in inflammation and microbial resistance, supporting experimental findings.

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